EPZ032597

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

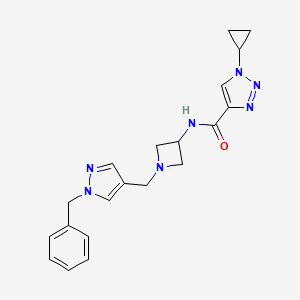

Molecular Formula |

C20H23N7O |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

N-[1-[(1-benzylpyrazol-4-yl)methyl]azetidin-3-yl]-1-cyclopropyltriazole-4-carboxamide |

InChI |

InChI=1S/C20H23N7O/c28-20(19-14-27(24-23-19)18-6-7-18)22-17-12-25(13-17)9-16-8-21-26(11-16)10-15-4-2-1-3-5-15/h1-5,8,11,14,17-18H,6-7,9-10,12-13H2,(H,22,28) |

InChI Key |

SGVKMHGESLELKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=C(N=N2)C(=O)NC3CN(C3)CC4=CN(N=C4)CC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Tazemetostat (EPZ-6438)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of tazemetostat (formerly EPZ-6438), a first-in-class, orally bioavailable small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2). Mistakenly referred to as EPZ032597, tazemetostat has emerged as a significant therapeutic agent in the treatment of certain hematological malignancies and solid tumors.

Core Mechanism of Action

Tazemetostat is a potent and highly selective inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4][5] Its mechanism of action is centered on the competitive inhibition of the S-adenosylmethionine (SAM) binding pocket of EZH2, thereby preventing the transfer of methyl groups to its histone substrate.[1][6][7]

EZH2 is a histone methyltransferase that specifically catalyzes the mono-, di-, and trimethylation of lysine 27 on histone H3 (H3K27).[1][5][8] The resulting trimethylated histone mark, H3K27me3, is a key epigenetic modification associated with transcriptional repression.[1][5] By inhibiting EZH2, tazemetostat leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes, promoting cell cycle arrest and apoptosis in cancer cells.[4][5][8]

Notably, tazemetostat inhibits both wild-type and various mutant forms of EZH2 with similar potency.[1][4][9] This is particularly relevant in malignancies such as follicular lymphoma, where gain-of-function mutations in EZH2 are prevalent.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for tazemetostat, including its inhibitory activity against EZH2 and its efficacy in preclinical and clinical settings.

Table 1: In Vitro Inhibitory Activity of Tazemetostat

| Target | Assay Type | Value | Reference |

| Wild-Type EZH2 | Ki | 2.5 nM | [1][2] |

| Wild-Type EZH2 | IC50 (Peptide Assay) | 11 nM | [1][2][3][6][9] |

| Wild-Type EZH2 | IC50 (Nucleosome Assay) | 16 nM | [2] |

| Mutant EZH2 (Y641N) | IC50 | 2.5 nM | [10] |

| Mutant EZH2 (Y641F) | IC50 | 11 nM | [10] |

| Mutant EZH2 (A677G) | IC50 | 4 nM | [11] |

| EZH1 | IC50 | 392 nM | [1][2][9] |

Table 2: Anti-proliferative Activity of Tazemetostat in Lymphoma Cell Lines

| Cell Line | EZH2 Status | IC50 (11-day assay) | Reference |

| KARPAS-422 | Y641N Mutant | 12 nM | [11] |

| WSU-DLCL2 | Y641F Mutant | Not specified | [12] |

| Pfeiffer | A677G Mutant | Not specified | [12] |

| Various Wild-Type DLBCL | Wild-Type | 99 - 6,200 nM | [9][13] |

Table 3: Clinical Efficacy of Tazemetostat in Relapsed/Refractory Follicular Lymphoma (Phase 2 Trial)

| Patient Cohort | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DOR) | Reference |

| EZH2-mutant (n=45) | 69% | 12% | 57% | 10.9 months | [14][15] |

| EZH2 wild-type (n=54) | 35% | 4% | 30% | 13.0 months | [14][15] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical EZH2 Inhibition Assay (Scintillation Proximity Assay)

This protocol is a representative method for determining the in vitro potency of tazemetostat against the EZH2 enzyme.

-

Reagents and Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

-

Tazemetostat (or other test compounds) serially diluted in DMSO

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

Biotinylated peptide substrate derived from histone H3 (e.g., residues 21-44)

-

Assay Buffer: 20 mM BICINE, pH 7.6, 0.5 mM DTT, 0.005% BSA, 0.002% Tween-20

-

Streptavidin-coated SPA beads

-

Microplates suitable for scintillation counting

-

-

Procedure:

-

Prepare a reaction mixture containing the PRC2 complex in the assay buffer.

-

Add tazemetostat at various concentrations to the reaction mixture and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the methyltransferase reaction by adding a mixture of the biotinylated H3 peptide substrate and ³H-SAM.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding an excess of unlabeled SAM.

-

Add streptavidin-coated SPA beads to the reaction wells. The biotinylated peptide will bind to the beads.

-

Incubate to allow for bead settling and signal development.

-

Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of ³H-methyl group transferred to the peptide.

-

Calculate the percent inhibition at each tazemetostat concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines a common method for assessing the anti-proliferative effects of tazemetostat on cancer cell lines.[6]

-

Reagents and Materials:

-

Lymphoma or other cancer cell lines of interest

-

Complete cell culture medium

-

Tazemetostat serially diluted in DMSO

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

-

Procedure:

-

Seed the cells into the 96-well plates at a predetermined density and allow them to adhere or stabilize for 24 hours.

-

Treat the cells with a range of tazemetostat concentrations. Include a DMSO-only control.

-

Incubate the plates for an extended period (e.g., 7 to 14 days), replenishing the medium with fresh compound as necessary.[3]

-

At the end of the incubation period, equilibrate the plates to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability at each tazemetostat concentration relative to the DMSO control and determine the IC50 value.

-

Western Blot for H3K27me3

This protocol describes a method to measure the target engagement of tazemetostat by quantifying the reduction in global H3K27me3 levels in cells.

-

Reagents and Materials:

-

Cancer cells treated with tazemetostat or DMSO control

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with tazemetostat for a specified duration (e.g., 72-96 hours).

-

Harvest the cells and lyse them to extract total protein.

-

Quantify the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal loading.

-

Quantify the band intensities to determine the relative reduction in H3K27me3 levels in tazemetostat-treated cells compared to the control.

-

Mandatory Visualizations

Signaling Pathway of Tazemetostat's Mechanism of Action

Caption: Mechanism of action of tazemetostat in inhibiting EZH2.

Experimental Workflow for Assessing Tazemetostat Activity

Caption: A typical experimental workflow for evaluating tazemetostat.

References

- 1. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]

- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]

- 6. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]

- 7. quora.com [quora.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medkoo.com [medkoo.com]

- 11. selleckchem.com [selleckchem.com]

- 12. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. onclive.com [onclive.com]

An In-depth Technical Guide to EPZ032597: A Selective SMYD2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ032597 is a potent and selective, noncompetitive inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase. With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound serves as a critical tool for elucidating the biological functions of SMYD2 and exploring its therapeutic potential, particularly in the context of pancreatic ductal adenocarcinoma (PDAC) where SMYD2 is often overexpressed. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways.

Core Compound Properties

This compound is a small molecule inhibitor designed for high-potency and selective inhibition of SMYD2. Its development has been instrumental in studying the cellular roles of SMYD2, moving beyond earlier methods like RNAi which were associated with potential off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its biochemical and cellular activities.

| Biochemical Activity | Value | Reference |

| IC50 vs. SMYD2 | 16 nM | [1] |

| Selectivity vs. SMYD3 | >100-fold | [1] |

| Selectivity vs. other PMTs | Significant | [1] |

| Cellular Activity | Value | Reference |

| Intracellular IC50 | 58 nM (for BAY-598, a similar inhibitor) | [1] |

| Effect on Cancer Cell Proliferation | No significant impact in over 240 cancer cell lines | [1][2] |

Mechanism of Action and Signaling Pathways

SMYD2 is a protein lysine methyltransferase that plays a role in regulating gene expression and signaling pathways through the methylation of histone and non-histone proteins. In the context of pancreatic cancer, SMYD2 has been shown to methylate and influence the activity of several key proteins involved in cell growth, proliferation, and stress response.[3][4][5]

This compound acts as a noncompetitive inhibitor of SMYD2, meaning it binds to a site other than the enzyme's active site to prevent its catalytic activity. This inhibition blocks the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to the lysine residues of SMYD2's target substrates.

SMYD2 Signaling Pathway in Pancreatic Cancer

The following diagram illustrates the central role of SMYD2 in pancreatic cancer signaling and the point of intervention for this compound.

Caption: SMYD2 signaling in pancreatic cancer and inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound.

Biochemical Assay for SMYD2 Inhibition

This protocol is used to determine the in vitro potency of this compound against SMYD2.

Objective: To measure the IC50 value of this compound for SMYD2 methyltransferase activity.

Principle: The assay measures the transfer of a tritiated methyl group from S-(5'adenosyl)-L-methionine (SAM) to a biotinylated histone H3 peptide substrate.[1] The amount of radioactivity incorporated into the peptide is quantified to determine enzyme activity.

Materials:

-

Recombinant human SMYD2 enzyme

-

Biotinylated Histone H3 (1-29) peptide substrate

-

[3H]-SAM (tritiated S-adenosylmethionine)

-

Assay Buffer: 20 mM bicine, pH 7.5, 1 mM TCEP, 0.005% bovine skin gelatin, 0.002% Tween-20

-

This compound (serially diluted in DMSO)

-

Streptavidin-coated scintillant-embedded microplates (e.g., FlashPlate)

-

Microplate reader capable of detecting radioactivity

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 50 µL final reaction volume in the streptavidin-coated microplate, add the assay components in the following order:

-

Assay buffer

-

This compound or DMSO (vehicle control)

-

SMYD2 enzyme (final concentration ~20 nM)

-

H3 peptide substrate (final concentration ~60 nM)

-

-

Initiate the reaction by adding [3H]-SAM (final concentration ~20 nM).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a high concentration of non-tritiated SAM or by washing the plate.

-

Read the plate in a microplate scintillation counter to quantify the incorporated radioactivity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for Target Engagement

This protocol assesses the ability of this compound to inhibit SMYD2 activity within a cellular context.

Objective: To determine the intracellular IC50 of this compound by measuring the methylation status of a known SMYD2 substrate.

Principle: A cellular thermal shift assay (CETSA) or an antibody-based detection method (e.g., Western blot or ELISA) for a specific methylated substrate can be used to measure target engagement. The protocol for a similar inhibitor, BAY-598, involved measuring intracellular substrate methylation.[1]

Materials:

-

Cancer cell line known to express SMYD2 (e.g., a pancreatic cancer cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Antibodies specific to the methylated and total forms of a known SMYD2 substrate (e.g., p53, MAPKAPK3)

-

Western blot or ELISA reagents and equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24-48 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Analyze the levels of the methylated substrate and total substrate using Western blot or ELISA.

-

Quantify the band intensities or absorbance readings.

-

Calculate the ratio of methylated to total substrate for each inhibitor concentration.

-

Plot the percentage of inhibition of methylation against the logarithm of the inhibitor concentration and determine the intracellular IC50.

Experimental Workflows

The following diagrams illustrate typical workflows for the characterization of this compound.

Biochemical Inhibitor Characterization Workflow

Caption: Workflow for the biochemical characterization of this compound.

Cellular Inhibitor Characterization Workflow

Caption: Workflow for the cellular characterization of this compound.

Conclusion

This compound is a valuable chemical probe for investigating the biological roles of SMYD2. Its high potency and selectivity make it a superior tool compared to earlier, less specific inhibitors or genetic knockdown approaches that may have off-target effects. While initial studies with this compound and similar inhibitors did not show a broad anti-proliferative effect across many cancer cell lines, its ability to modulate specific signaling pathways, particularly in the context of pancreatic cancer, suggests that the therapeutic potential of SMYD2 inhibition may be context-dependent and could be explored in combination with other therapies. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the utility of this compound in their specific areas of investigation.

References

- 1. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation | PLOS One [journals.plos.org]

- 2. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coordination of stress signals by the lysine methyltransferase SMYD2 promotes pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of SMYD2 in gastrointestinal cancer progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic and functional extrapolation of SET and MYND domain-containing protein 2 to pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

EPZ032597: A Technical Guide to a Selective SMYD2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ032597 is a potent and selective, noncompetitive small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in various cellular processes and disease states, particularly cancer. This document provides a comprehensive technical overview of this compound, summarizing its biochemical and cellular activity, mechanism of action, and the experimental methodologies used for its characterization. The information is intended to serve as a resource for researchers investigating the role of SMYD2 and the therapeutic potential of its inhibition.

Introduction to SMYD2

SMYD2 is a protein lysine methyltransferase that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to specific lysine residues on both histone and non-histone proteins. Its activity has been linked to the regulation of gene expression and the function of key cellular proteins. Dysregulation of SMYD2 has been observed in numerous cancers, making it an attractive target for therapeutic intervention. SMYD2 has been shown to methylate a variety of substrates, including p53, retinoblastoma protein (RB), and other proteins involved in critical signaling pathways.

This compound: Biochemical and Cellular Activity

This compound is a highly potent inhibitor of SMYD2. The key quantitative data for this inhibitor are summarized in the tables below.

Table 1: Biochemical Potency of this compound

| Parameter | Value | Substrate(s) | Assay Type | Reference |

| IC50 | 16 nM | H3 Peptide, [3H]-SAM | Radiometric |

Table 2: Selectivity Profile of this compound

| Methyltransferase Target | % Inhibition at 10 µM |

| SMYD3 | No significant inhibition |

| 14 other methyltransferases | No significant inhibition |

| Data from a panel of 15 methyltransferases showed no significant inhibition by this compound at concentrations up to 10 µM, demonstrating its high selectivity for SMYD2. |

Table 3: Cellular Activity of this compound

| Assay | Cell Line | Endpoint | Observed Effect | Reference |

| Western Blot | Not specified | BTF3 Methylation | Dose-dependent decrease | |

| Proliferation Assay | >240 cancer cell lines | Cell Viability | No significant effect |

Mechanism of Action

This compound acts as a noncompetitive inhibitor of SMYD2 with respect to the peptide substrate. This indicates that the inhibitor does not bind to the same site as the peptide substrate. Its mechanism with respect to the co-factor S-adenosylmethionine (SAM) is described as either noncompetitive or uncompetitive.

Signaling Pathways Modulated by SMYD2

SMYD2 is involved in the regulation of several critical signaling pathways. Inhibition of SMYD2 by this compound is expected to modulate these pathways.

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically using this compound are not extensively published. However, based on the available literature, the following sections outline the general methodologies employed.

Biochemical Assay: Radiometric SMYD2 Inhibition Assay

This assay quantifies the enzymatic activity of SMYD2 by measuring the incorporation of a radiolabeled methyl group from [3H]-S-adenosyl-L-methionine ([3H]-SAM) onto a peptide substrate.

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer (e.g., 20 mM bicine, pH 7.5, 0.005% bovine skin gelatin, 1 mM TCEP, 0.002% Tween-20). Prepare serial dilutions of this compound. Prepare a substrate mix containing [3H]-SAM and a biotinylated histone H3 peptide.

-

Reaction: In a multi-well plate, combine the SMYD2 enzyme and this compound (or vehicle control) and pre-incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Initiation: Start the reaction by adding the substrate mix.

-

Incubation: Incubate the reaction for a period where product formation is linear.

-

Quenching: Stop the reaction by adding a high concentration of unlabeled SAM.

-

Detection: Transfer the quenched reaction to a streptavidin-coated plate to capture the biotinylated peptide. After washing, measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Substrate Methylation

This method is used to assess the ability of this compound to inhibit SMYD2 activity within cells by measuring the methylation status of a known substrate, such as BTF3.

EPZ032597 chemical structure and properties

An extensive search for publicly available information regarding the chemical compound "EPZ032597" has yielded no specific results. This suggests that the compound may be proprietary, in a very early stage of development, or designated by a different public identifier.

Therefore, it is not possible to provide a detailed technical guide on its chemical structure, properties, experimental protocols, and signaling pathways as requested. The following sections outline the typical information that would be included in such a guide, should the data become publicly available.

Chemical Structure and Physicochemical Properties

A comprehensive understanding of a compound begins with its chemical identity and physical characteristics. This section would typically include:

-

Chemical Structure: A 2D representation of the molecular structure, along with its IUPAC name, CAS number, and molecular formula.

-

Physicochemical Properties: A table summarizing key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Units |

| Molecular Weight | Data not available | g/mol |

| Melting Point | Data not available | °C |

| Boiling Point | Data not available | °C |

| Solubility | Data not available | mg/mL |

| pKa | Data not available | |

| LogP | Data not available |

Mechanism of Action and Biological Activity

This section would detail the compound's pharmacological effects and its interaction with biological systems.

-

Mechanism of Action: A description of the specific biochemical pathway or target that this compound interacts with. This would be accompanied by a signaling pathway diagram.

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.

-

Biological Activity: A summary of the compound's effects in various biological assays, including both in vitro and in vivo studies.

Table 2: Biological Activity of this compound

| Assay Type | Target/Cell Line | Metric (e.g., IC50, EC50) | Value | Units |

| In Vitro | Data not available | Data not available | Data not available | µM |

| In Vivo | Data not available | Data not available | Data not available | mg/kg |

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments would be provided.

-

Synthesis and Purification: A step-by-step protocol for the chemical synthesis of this compound, including reaction conditions, reagents, and purification techniques (e.g., chromatography).

Caption: A generalized workflow for the synthesis and purification of a chemical compound.

-

In Vitro Assays: Detailed protocols for biochemical or cell-based assays used to determine the activity of this compound. This would include information on cell lines, reagents, incubation times, and detection methods.

-

In Vivo Studies: A description of animal models and experimental designs used to evaluate the efficacy, pharmacokinetics, and toxicology of the compound. This would include details on animal species, dosing regimens, and endpoint measurements.

EPZ032597: A Targeted Approach to Pancreatic Cancer via PRMT5 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. Emerging evidence points to the critical role of epigenetic regulators in pancreatic tumorigenesis, offering new avenues for targeted therapies. This technical guide focuses on EPZ032597, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), and its role in pancreatic cancer. PRMT5 is frequently overexpressed in pancreatic cancer and its inhibition has demonstrated promising preclinical activity, including cell cycle arrest, induction of apoptosis, and synergistic effects with standard-of-care chemotherapy. This document provides a comprehensive overview of the mechanism of action of this compound, preclinical data, and detailed experimental protocols to facilitate further research and development of PRMT5 inhibitors for the treatment of pancreatic cancer.

Introduction: The Rationale for Targeting PRMT5 in Pancreatic Cancer

Pancreatic cancer is characterized by a dense desmoplastic stroma and a complex tumor microenvironment that contribute to its aggressive nature and resistance to conventional therapies. Genetic alterations in key oncogenes and tumor suppressors, such as KRAS, TP53, CDKN2A, and SMAD4, are well-established drivers of the disease. However, epigenetic dysregulation has emerged as a crucial layer of complexity in pancreatic cancer development and progression.

Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in various cellular processes, including gene transcription, RNA splicing, DNA damage repair, and cell cycle progression. In the context of pancreatic cancer, PRMT5 has been identified as a key oncogenic driver. Its expression is significantly elevated in pancreatic tumors and correlates with poorer patient survival.[1]

This compound is a small molecule inhibitor of PRMT5 that has shown potent and selective activity in preclinical models of various cancers. This guide will delve into the specifics of its action in pancreatic cancer.

Mechanism of Action of this compound in Pancreatic Cancer

The anti-tumor activity of this compound in pancreatic cancer stems from its ability to inhibit the enzymatic activity of PRMT5, leading to a cascade of downstream cellular events. The primary mechanisms include:

-

Cell Cycle Arrest: Inhibition of PRMT5 with this compound and its analogs, such as EPZ015938 and EPZ015666, has been shown to induce cell cycle arrest, primarily at the G1 and G2/M phases.[2][3] This is mediated by the altered expression of key cell cycle regulators. For instance, treatment with a PRMT5 inhibitor can lead to decreased expression of Cyclin D1, a crucial protein for G1 to S phase progression.[3]

-

Induction of Apoptosis: PRMT5 inhibition triggers programmed cell death in pancreatic cancer cells. This is evidenced by the increased cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3, key markers of apoptosis.[3]

-

DNA Damage Response: PRMT5 plays a role in the DNA damage response (DDR). Its inhibition can lead to the accumulation of DNA damage, as indicated by the phosphorylation of H2AX.[4] This disruption of DNA repair pathways can sensitize cancer cells to DNA-damaging agents.

-

Synergy with Chemotherapy: Preclinical studies have demonstrated a synergistic effect when PRMT5 inhibitors are combined with gemcitabine, a standard-of-care chemotherapeutic for pancreatic cancer.[1] The proposed mechanism involves the impairment of DNA repair mechanisms by the PRMT5 inhibitor, thereby enhancing the cytotoxic effects of gemcitabine.[1]

-

MYC-Dependency: A significant finding is the link between high MYC expression and sensitivity to PRMT5 inhibitors.[4] Pancreatic cancers with deregulated MYC signaling appear to be particularly vulnerable to PRMT5 inhibition, suggesting a potential biomarker for patient stratification.

Signaling Pathway

The inhibition of PRMT5 by this compound impacts multiple signaling pathways. A simplified representation of the core mechanism is depicted below.

Caption: Mechanism of action of this compound in pancreatic cancer.

Preclinical Data

While specific quantitative data for this compound in pancreatic cancer is limited in publicly available literature, studies on its close analogs provide valuable insights into its potential efficacy.

In Vitro Studies

| Assay | Cell Lines | Compound | Observed Effect | Reference |

| Cell Viability | KPC, MIA PaCa-2 | EPZ015666 | Dose-dependent decrease in cell viability. | [3] |

| Apoptosis | KPC, MIA PaCa-2 | EPZ015666 | Increased cleaved PARP and Caspase-3. | [3] |

| Cell Cycle | KPC, MIA PaCa-2 | EPZ015666 | G1 phase arrest, decreased Cyclin D1. | [3] |

| Cell Growth | PDAC cells | EPZ015938 | Dose-dependent decrease in cell growth. | [2] |

| Cell Cycle | PDAC cells | EPZ015938 | G2/M arrest. | [2] |

| DNA Damage | PDAC cells | EPZ015938 | Increased P-S15-TP53. | [2] |

| Apoptosis | MYC-high PDAC cells | JNJ-64619178 | Preferential induction of apoptosis. | [4] |

In Vivo Studies

Currently, there is a lack of publicly available in vivo data specifically for this compound in pancreatic cancer xenograft models. Further research is required to determine its efficacy in inhibiting tumor growth in animal models.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the efficacy of this compound in pancreatic cancer. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTS/WST-8 Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound.

Caption: Workflow for a cell viability assay.

Materials:

-

Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTS or WST-8 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTS or WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression and methylation status of PRMT5 and its downstream targets.

Materials:

-

Pancreatic cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

Materials:

-

Pancreatic cancer cells

-

This compound

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Pancreatic cancer cells

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide/RNase staining buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in Propidium Iodide/RNase staining buffer.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cells by flow cytometry.

Clinical Development and Future Perspectives

Currently, there are no ongoing or completed clinical trials specifically investigating this compound for the treatment of pancreatic cancer. The preclinical data, particularly the strong rationale for targeting PRMT5 in MYC-driven pancreatic cancers, provides a solid foundation for future clinical investigations.

Future research should focus on:

-

Identifying reliable biomarkers: Validating MYC expression as a predictive biomarker for sensitivity to PRMT5 inhibitors is crucial for patient selection in future clinical trials.

-

Combination strategies: Further exploring the synergy of this compound with other targeted agents and immunotherapies could lead to more effective treatment regimens.

-

In vivo efficacy: Conducting comprehensive in vivo studies using patient-derived xenograft (PDX) models of pancreatic cancer will be essential to translate the promising in vitro findings into a clinical setting.

Conclusion

This compound, as a selective PRMT5 inhibitor, represents a promising targeted therapy for pancreatic cancer. Its ability to induce cell cycle arrest and apoptosis, particularly in MYC-high tumors, and its potential to synergize with existing chemotherapies, highlight its therapeutic potential. The detailed methodologies provided in this guide are intended to facilitate further research into the role of this compound and other PRMT5 inhibitors, with the ultimate goal of developing novel and effective treatments for this devastating disease.

References

- 1. Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines [mdpi.com]

- 2. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT5 Promotes Pancreatic Cancer Tumorigenesis via Positive PRMT5/C‐Myc Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Multifaceted Role of SMYD2: A Technical Guide to its Function and Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase that plays a crucial role in regulating a wide array of cellular processes, including gene transcription, cell cycle progression, and signal transduction.[1][2] Its activity is not limited to histone proteins; a growing body of research has identified numerous non-histone substrates, implicating SMYD2 in a diverse range of physiological and pathological conditions, most notably cancer.[3][4] This technical guide provides an in-depth overview of the core functions of SMYD2, its key substrates, and its involvement in major signaling pathways. It also offers detailed experimental protocols for studying this important enzyme, catering to the needs of researchers and professionals in drug development.

Core Function of SMYD2

SMYD2 belongs to the SMYD family of protein methyltransferases, characterized by a catalytic SET domain that is split by a MYND domain.[5] The SET domain is responsible for transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of a lysine residue on a substrate protein. The MYND domain is thought to be involved in protein-protein interactions.

SMYD2 primarily functions as a monomethyltransferase.[3] Its functional significance lies in its ability to modulate the activity, stability, and interaction partners of its target proteins through methylation. This post-translational modification can either activate or inhibit the function of the substrate, depending on the specific protein and the lysine residue being modified.

Key Substrates of SMYD2

SMYD2 has a broad substrate specificity, targeting both histone and a variety of non-histone proteins. This promiscuity underscores its involvement in numerous cellular pathways.

Histone Substrates

Initially, SMYD2 was identified as a histone methyltransferase. It has been reported to methylate histone H3 at lysine 4 (H3K4) and lysine 36 (H3K36).[5] Methylation of these residues is associated with the regulation of gene expression. H3K4 methylation is generally linked to transcriptional activation, while H3K36 methylation has been associated with both transcriptional activation and repression.

Non-Histone Substrates

A significant aspect of SMYD2 biology is its methylation of non-histone proteins, which often has profound effects on cellular signaling and disease progression. Some of the most well-characterized non-histone substrates include:

-

p53: SMYD2 methylates the tumor suppressor p53 at lysine 370. This modification has been shown to repress p53's transcriptional activity, thereby inhibiting its tumor-suppressive functions.[3]

-

Retinoblastoma Protein (RB): The retinoblastoma protein, another critical tumor suppressor, is methylated by SMYD2 at lysine 810 and 860.[1][4][6] Methylation at K810 enhances the phosphorylation of RB at Ser807/811, which in turn accelerates E2F transcriptional activity and promotes cell cycle progression.[1][6]

-

STAT3 (Signal Transducer and Activator of Transcription 3): SMYD2 methylates STAT3, a key transcription factor involved in cell growth and proliferation. This methylation can lead to the phosphorylation and activation of STAT3.[7]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The p65 subunit of NF-κB is a substrate of SMYD2. Methylation of p65 can enhance NF-κB signaling, a pathway central to inflammation and immunity.[7]

-

PTEN (Phosphatase and Tensin Homolog): SMYD2-mediated methylation of the tumor suppressor PTEN has been reported, although the precise functional consequences are still under investigation.

-

ERα (Estrogen Receptor Alpha): SMYD2 can methylate ERα, a key regulator of hormone-dependent gene expression, thereby modulating its activity.

-

BMPR2 (Bone Morphogenetic Protein Receptor Type II): SMYD2 methylates the kinase domain of BMPR2, stimulating BMP signaling.[3][7]

Quantitative Data on SMYD2 Activity

| Substrate (Peptide) | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| p53 (366-375) | 15 ± 2 | 0.13 ± 0.01 | 145 | [3] |

SMYD2 in Signaling Pathways

SMYD2 is a key modulator of several critical signaling pathways, often acting as a nexus that integrates different cellular signals.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. SMYD2 has been shown to be a downstream target of TGF-β/Smad signaling, and it can also influence the expression of TGF-β target genes.

References

- 1. RB1 Methylation by SMYD2 Enhances Cell Cycle Progression through an Increase of RB1 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Posttranslational Modifications of the Retinoblastoma Tumor Suppressor Protein as Determinants of Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methylation of the Retinoblastoma Tumor Suppressor by SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RB1 methylation by SMYD2 enhances cell cycle progression through an increase of RB1 phosphorylation. — Nuffield Department of Surgical Sciences [nds.ox.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Histone methyltransferase Smyd2 drives adipogenesis via regulating STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Epigenetic Landscape: A Technical Guide to EPZ032597 in Basic Research

An In-depth Exploration of a Selective SMYD2 Inhibitor for Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ032597 is a potent and selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in various cellular processes and diseases, most notably cancer. As a noncompetitive inhibitor with respect to the peptide substrate, this compound provides a valuable tool for elucidating the biological functions of SMYD2 and for exploring its therapeutic potential. This guide delves into the core basic research applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Core Properties and Quantitative Data of this compound

This compound distinguishes itself through its high potency and selectivity for SMYD2. These characteristics are crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of SMYD2.

| Parameter | Value | Target | Notes |

| IC50 | 16 nM[1] | SMYD2 | Half-maximal inhibitory concentration in biochemical assays. |

| Ki | 21.5 ± 1.5 nM[2] | SMYD2 | Inhibition constant, indicating the binding affinity to SMYD2. |

| Mechanism of Action | Noncompetitive | SMYD2 | Acts noncompetitively with respect to the peptide substrate.[2] |

| Selectivity | >10 µM | Panel of 15 other methyltransferases | Demonstrates high selectivity for SMYD2. |

Mechanism of Action and Signaling Pathways

SMYD2 is a lysine methyltransferase that catalyzes the methylation of both histone and non-histone proteins, thereby regulating gene expression and various signaling pathways.[3][4][5] One of the most well-characterized non-histone substrates of SMYD2 is the tumor suppressor protein p53.[6][7] SMYD2 specifically monomethylates p53 at lysine 370 (K370), a modification that represses p53's transcriptional activity and subsequent pro-apoptotic functions.[6][7]

This compound, by inhibiting SMYD2, prevents the methylation of p53 at K370. This leads to the activation of p53, allowing it to induce the expression of its target genes, such as p21, which results in cell cycle arrest and apoptosis.[8][9]

Beyond p53, SMYD2 has been shown to modulate other critical cancer-related signaling pathways, including STAT3, NF-κB, ERK, and AKT/mTOR.[3][4][5][10] Inhibition of SMYD2 by small molecules has been demonstrated to block the phosphorylation and activation of these signaling molecules.[10]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate the function of SMYD2.

Biochemical SMYD2 Enzymatic Assay

This assay is designed to measure the enzymatic activity of SMYD2 and the inhibitory effect of this compound in a biochemical setting.

Methodology:

-

Reaction Components:

-

Buffer: 20 mM Bicine (pH 7.5), 1 mM DTT, 0.005% BSA, and 0.002% Tween-20.

-

Enzyme: Recombinant human SMYD2.

-

Substrate: A biotinylated peptide corresponding to the p53 sequence around K370.

-

Cofactor: S-[3H-methyl]-adenosyl-L-methionine ([3H]SAM).

-

Inhibitor: this compound serially diluted in DMSO.

-

-

Procedure:

-

In a 384-well plate, combine the reaction buffer, this compound (or DMSO for control), and SMYD2 enzyme.

-

Incubate the mixture for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the methylation reaction by adding a mixture of the p53 peptide substrate and [3H]SAM.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Stop the reaction by adding an excess of unlabeled SAM.

-

To detect the methylated peptide, add streptavidin-coated scintillant beads, which will bind to the biotinylated peptide.

-

Incubate for 30 minutes to allow for binding.

-

Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of methylated peptide.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Cell Culture:

-

Culture cancer cell lines (e.g., pancreatic or breast cancer cell lines) in appropriate media and conditions.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.[10]

-

Treat the cells with varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubate the cells for a desired period (e.g., 72 hours).

-

Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.[10][11]

-

Remove the supernatant and add DMSO to dissolve the formazan crystals.[10]

-

Measure the absorbance at 540 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

-

Western Blot Analysis of p53 Methylation

This protocol is for detecting the levels of monomethylated p53 at lysine 370 (p53K370me1) in cells treated with this compound.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cultured cells with this compound or DMSO for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]

-

Incubate the membrane with a primary antibody specific for p53K370me1 overnight at 4°C.[12]

-

Wash the membrane three times with TBST for 10 minutes each.[12]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash the membrane again as in step 3.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p53 or a loading control protein like GAPDH or β-actin.

-

Conclusion

This compound is a powerful and selective chemical probe for investigating the biological roles of SMYD2. Its ability to specifically inhibit SMYD2's methyltransferase activity allows researchers to dissect the downstream consequences of this inhibition on various cellular processes, particularly in the context of cancer. The protocols and data presented in this guide provide a solid foundation for utilizing this compound in basic research to further unravel the complexities of SMYD2-mediated signaling and to explore its potential as a therapeutic target.

References

- 1. Analysis of the Substrate Specificity of the SMYD2 Protein Lysine Methyltransferase and Discovery of Novel Non‐Histone Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Design for in vivo Research | CLAST [clast.org.uk]

- 3. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SMYD2 SET and MYND domain containing 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Identification and characterization of Smyd2: a split SET/MYND domain-containing histone H3 lysine 36-specific methyltransferase that interacts with the Sin3 histone deacetylase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predicting gene expression changes upon epigenomic drug treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The lysine methyltransferase SMYD2 methylates the kinase domain of type II receptor BMPR2 and stimulates bone morphogenetic protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medium.com [medium.com]

- 10. ijbs.com [ijbs.com]

- 11. researchgate.net [researchgate.net]

- 12. Western Blot Protocol | Proteintech Group [ptglab.com]

Methodological & Application

EPZ032597 in vitro assay protocol

An in-depth search for "EPZ032597" did not yield specific in vitro assay protocols, quantitative data, or a defined mechanism of action for a compound with this identifier. The information publicly available is insufficient to construct detailed application notes, experimental protocols, or signaling pathway diagrams as requested.

The search results for various types of in vitro assays (enzymatic, cell-based, binding) and for quantitative metrics (IC50 values) were of a general nature and did not contain any specific details pertaining to this compound. This suggests that "this compound" may be an internal compound identifier not yet disclosed in public scientific literature, a new or emerging drug candidate with limited published data, or a possible misspelling of a different compound.

Without foundational information on the molecular target, the biological pathway it modulates, and existing experimental data, it is not feasible to generate the specific and detailed scientific content requested. To fulfill the user's request, information regarding the following would be necessary:

-

Molecular Target: The specific enzyme, receptor, or protein that this compound interacts with.

-

Mechanism of Action: How this compound affects its target (e.g., inhibition, activation, modulation).

-

Cellular Effects: The downstream consequences of the target interaction in a cellular context.

-

Existing Data: Any published IC50, Ki, or other quantitative values from in vitro experiments.

Once such information becomes available, it would be possible to develop the detailed protocols and application notes as originally requested.

Application Notes and Protocols for EPZ032597, a Selective PRMT6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing cell-based assays to characterize the activity of EPZ032597, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).

Introduction

Protein Arginine Methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. A primary substrate of PRMT6 is histone H3 at arginine 2 (H3R2), leading to the formation of H3R2me2a. This epigenetic mark is predominantly associated with transcriptional repression and has been implicated in the regulation of cell proliferation, senescence, and DNA repair.[1][2][3] Dysregulation of PRMT6 activity is linked to various cancers, making it an attractive therapeutic target.

This compound is a first-in-class, highly selective, and cell-active allosteric inhibitor of PRMT6.[4] It offers a valuable tool for elucidating the biological functions of PRMT6 and for exploring its therapeutic potential. These notes provide detailed protocols for quantifying the cellular potency of this compound by measuring its effect on a key substrate of PRMT6 and assessing its impact on cancer cell proliferation.

Signaling Pathway of PRMT6

PRMT6 is a nuclear enzyme that plays a significant role in epigenetic regulation. Its primary mechanism of action involves the methylation of H3R2, which can lead to the repression of target genes, including tumor suppressors like p21 and p16.[3] The presence of H3R2me2a at gene promoters can interfere with the deposition of activating histone marks, such as H3K4me3.[5] PRMT6 has also been shown to have roles in transcriptional activation when localized to enhancer regions.[5]

Caption: PRMT6 methylates Histone H3 at Arginine 2, leading to transcriptional repression.

Quantitative Data Summary

The following tables summarize the inhibitory activities of this compound and a representative Type I PRMT inhibitor, MS023.

Table 1: Cellular Activity of PRMT Inhibitors on H3R2 Methylation

| Compound | Cell Line | Assay Type | Readout | EC50 (µM) | Reference |

|---|---|---|---|---|---|

| This compound | HEK293T | Western Blot | H3R2me2a Levels | Sub-micromolar | [4] |

| MS023 | HEK293T | Western Blot | H3R2me2a Levels | ~1.5 |[2] |

Table 2: Anti-proliferative Activity of Selected Compounds in A375 Melanoma Cells

| Compound | Cell Line | Assay Type | Readout | EC50 (µM) | Reference |

|---|---|---|---|---|---|

| This compound | A375 | Proliferation Assay | Cell Viability | Not Reported | - |

| Vemurafenib | A375 | Proliferation Assay | Cell Viability | ~0.05 | [6] |

| Compound 2155-14 | A375 | Proliferation Assay | Cell Viability | Low micromolar |[7] |

Experimental Protocols

Protocol 1: Cellular PRMT6 Target Engagement Assay via Western Blot

This protocol is designed to measure the ability of this compound to inhibit PRMT6-mediated methylation of histone H3 at arginine 2 (H3R2me2a) in a cellular context.[2][4]

Experimental Workflow Diagram

References

- 1. PRMT6 (HRMT1L6) Homogeneous Assay Kit, Research Kits - CD BioSciences [epigenhub.com]

- 2. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 3. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genomic Location of PRMT6-Dependent H3R2 Methylation Is Linked to the Transcriptional Outcome of Associated Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. storage.imrpress.com [storage.imrpress.com]

- 7. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for EPZ032597

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of the laboratory applications of EPZ032597, a potent and selective inhibitor of the protein methyltransferase EZH2. Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. These application notes offer protocols for the utilization of this compound in both in vitro and in vivo research settings, enabling the investigation of its therapeutic potential and mechanism of action.

Mechanism of Action

This compound acts as a specific, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2. By binding to the SAM-binding pocket of EZH2, this compound prevents the transfer of methyl groups to its substrate, histone H3 at lysine 27. This leads to a global decrease in H3K27 trimethylation (H3K27me3), a hallmark of PRC2 activity. The reduction in this repressive histone mark results in the derepression of PRC2 target genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells dependent on EZH2 activity.

Signaling Pathway

The signaling pathway affected by this compound is central to epigenetic regulation of gene expression. The following diagram illustrates the mechanism of EZH2 inhibition by this compound.

Application Notes and Protocols for EPZ032597 in SMYD2 Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase implicated in the regulation of various cellular processes through the methylation of both histone and non-histone proteins. Its dysregulation has been linked to several diseases, including cancer, making it an attractive target for therapeutic intervention. EPZ032597 is a potent and selective inhibitor of SMYD2, serving as a valuable chemical probe for studying the biological functions of this enzyme and for potential drug development. These application notes provide detailed protocols for utilizing this compound in SMYD2 enzymatic assays.

Biochemical Profile of this compound

This compound is characterized as a selective and noncompetitive inhibitor of SMYD2.[1] It exhibits a half-maximal inhibitory concentration (IC50) of 16 nM against SMYD2.[1] The inhibition mechanism of this compound has been determined to be noncompetitive with respect to the peptide substrate.

Quantitative Data of SMYD2 Inhibitors

The following table summarizes the biochemical potency of this compound in comparison to other known SMYD2 inhibitors.

| Compound | IC50 (nM) | Mechanism of Action | Key Substrates |

| This compound | 16 [1] | Noncompetitive | p53, Histone H3 |

| AZ505 | 120 | Potent and Selective | p53 |

| LLY-507 | <15 | Potent and Selective | p53 peptide |

| BAY-598 | 27 | Selective | Intracellular substrates |

Experimental Protocols

In Vitro SMYD2 Enzymatic Assay (Chemiluminescent)

This protocol is adapted from commercially available SMYD2 assay kits and provides a framework for measuring SMYD2 activity and its inhibition by this compound.

Materials:

-

Recombinant human SMYD2 enzyme

-

p53 peptide (sequence: STSRHKKLMFK) or full-length Histone H3 protein

-

S-(5'-Adenosyl)-L-methionine (SAM)

-

This compound

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

Primary antibody specific for methylated p53 (Lys370) or methylated Histone H3 (e.g., H3K36me1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

White, opaque 96-well microplates

-

Luminometer

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound in Assay Buffer to achieve the desired final concentrations for the assay.

-

Enzyme and Substrate Preparation: Dilute the SMYD2 enzyme and the p53 peptide or Histone H3 substrate in Assay Buffer to the desired concentrations.

-

Reaction Setup:

-

To each well of the 96-well plate, add 5 µL of the diluted this compound or DMSO (for control wells).

-

Add 10 µL of the diluted SMYD2 enzyme to each well.

-

Add 10 µL of the diluted p53 peptide or Histone H3 substrate to each well.

-

-

Initiate the Reaction: Add 5 µL of SAM solution to each well to start the methylation reaction.

-

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

Detection:

-

Wash the wells three times with 200 µL of Wash Buffer (e.g., TBST).

-

Add 100 µL of the diluted primary antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Add 100 µL of the chemiluminescent substrate to each well.

-

-

Data Acquisition: Immediately measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Caption: Workflow for the SMYD2 enzymatic assay.

Caption: Inhibition of SMYD2-mediated methylation by this compound.

References

Determining the Cellular IC50 of PRMT6 Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 6 (PRMT6) is a key enzyme involved in epigenetic regulation, primarily through the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Its dysregulation has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of PRMT6 inhibitors in a cellular context. The primary method described is a Western blot-based assay to measure the inhibition of histone H3 arginine 2 methylation (H3R2me2a), a direct downstream target of PRMT6. While the specific compound EPZ032597 was not found in the literature, this protocol is applicable to other known PRMT6 inhibitors and novel compounds.

Data Presentation: Cellular IC50 of Known PRMT6 Inhibitors

The following table summarizes the cellular IC50 values for several well-characterized PRMT6 inhibitors. These values were determined in various cell lines and highlight the potency of these compounds in a cellular environment.

| Inhibitor | Cell Line | Assay Description | Cellular IC50 (µM) |

| EPZ020411 | A375 (transient PRMT6 overexpression) | Dose-dependent decrease in H3R2 methylation after 48h exposure. | 0.637 ± 0.241 |

| SGC6870 ((R)-2) | HEK293T (transient PRMT6 overexpression) | Inhibition of asymmetric dimethylation of H3R2. | 0.8 ± 0.2 |

| SGC6870 ((R)-2) | HEK293T | Decrease in dimethylated arginine 2 on histone 3 (H3R2me2). | 0.9 |

| SGC6870 ((R)-2) | HEK293T | Decrease in dimethylated arginine 3 on histone 4 (H4R3me2). | 0.6 |

| MS117 (compound 4) | HEK293T (transient PRMT6 overexpression) | Reduction of H3R2 asymmetric dimethylation (H3R2me2a). | 1.3 ± 0.2 |

| MS117 (compound 4) | MCF7 | Inhibition of H4R3 asymmetric dimethylation (H4R3me2a). | 5.6 ± 0.3 |

| MS049 | HEK293 | Reduction of H3R2me2a mark in a concentration-dependent manner. | 0.97 ± 0.05 |

| MS049 | HEK293 | Reduction of cellular asymmetric arginine dimethylation of Med12. | 1.4 ± 0.1 |

Experimental Protocols

Protocol 1: Determination of Cellular PRMT6 IC50 using Western Blot

This protocol details the steps to measure the potency of a PRMT6 inhibitor by quantifying the levels of asymmetrically dimethylated histone H3 at arginine 2 (H3R2me2a) in cells overexpressing PRMT6.

1. Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are recommended due to their high transfectability.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO2.

-

Seeding: Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare a transfection mix containing a plasmid encoding for FLAG-tagged wild-type PRMT6. A catalytically inactive mutant (e.g., V86K/D88A) and an empty vector should be used as controls.

-

Use a suitable transfection reagent (e.g., Lipofectamine 2000 or PEI) according to the manufacturer's instructions.

-

Incubate cells with the transfection mix for 4-6 hours, then replace with fresh culture medium.

-

2. Compound Treatment

-

24 hours post-transfection, treat the cells with a serial dilution of the PRMT6 inhibitor. It is advisable to use a logarithmic dilution series spanning a wide concentration range (e.g., 1 nM to 10 µM) to accurately determine the IC50.

-

Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.

-

Incubate the cells with the compound for 20-48 hours.

3. Cell Lysis and Protein Quantification

-

After the incubation period, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

4. Western Blotting

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto a 15% SDS-PAGE gel to resolve the low molecular weight histone proteins.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for better transfer of small proteins.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the following primary antibodies overnight at 4°C with gentle agitation:

-

Rabbit anti-H3R2me2a antibody

-

Rabbit anti-Total Histone H3 antibody (as a loading control)

-

Mouse anti-FLAG antibody (to confirm PRMT6 expression)

-

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis

-

Quantify the band intensities for H3R2me2a and Total Histone H3 using image analysis software (e.g., ImageJ).

-

Normalize the H3R2me2a signal to the Total Histone H3 signal for each sample.

-

Plot the normalized H3R2me2a levels against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for Cellular IC50 Determination

Caption: Workflow for determining the cellular IC50 of a PRMT6 inhibitor.

PRMT6 Signaling Pathway in Transcriptional Regulation

Caption: PRMT6-mediated transcriptional regulation through histone methylation.

Application Notes and Protocols for the In Vitro Evaluation of EPZ032597 in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery and development of novel anti-cancer agents are pivotal in advancing oncology research and treatment. A critical phase in this process is the comprehensive in vitro characterization of a compound's activity and mechanism of action in relevant cancer cell line models. This document provides a detailed overview of the application and protocols for evaluating the efficacy of a novel investigational compound, exemplified by EPZ032597. The following sections outline standard experimental procedures to determine its cytotoxic effects, impact on cell cycle progression, and its ability to induce apoptosis. Furthermore, this guide includes templates for data presentation and visualizations of key cellular pathways and experimental workflows to facilitate the robust preclinical assessment of new therapeutic candidates.

Hypothetical Mechanism of Action of this compound

For the purpose of this application note, we will hypothesize that this compound is a selective inhibitor of a key signaling pathway frequently dysregulated in cancer, such as the PI3K/AKT/mTOR pathway. This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway is expected to lead to decreased cell proliferation, cell cycle arrest, and induction of apoptosis in sensitive cancer cell lines.

Caption: Hypothetical mechanism of this compound as a PI3K inhibitor.

Data Presentation

Quantitative data from in vitro assays should be presented in a clear and organized manner to allow for easy interpretation and comparison across different cell lines and conditions.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |

| MCF-7 | Breast Cancer | 0.5 ± 0.08 |

| A549 | Lung Cancer | 1.2 ± 0.15 |

| HCT116 | Colon Cancer | 0.8 ± 0.11 |

| PC-3 | Prostate Cancer | 2.5 ± 0.32 |

| U-87 MG | Glioblastoma | 1.9 ± 0.24 |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are shown as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by this compound

| Cell Line | Treatment (24h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| MCF-7 | Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |

| This compound (1 µM) | 25.8 ± 2.1 | 10.2 ± 1.5 | 36.0 ± 3.6 | |

| A549 | Vehicle Control | 3.5 ± 0.7 | 2.0 ± 0.4 | 5.5 ± 1.1 |

| This compound (2 µM) | 18.9 ± 1.9 | 8.7 ± 1.2 | 27.6 ± 3.1 |

Data are presented as the percentage of cells in each quadrant of the Annexin V/PI flow cytometry plot. Values are mean ± standard deviation.

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| HCT116 | Vehicle Control | 45.2 ± 3.5 | 35.1 ± 2.8 | 19.7 ± 2.1 |

| This compound (1 µM) | 68.5 ± 4.2 | 15.3 ± 1.9 | 16.2 ± 1.8 |

Cell cycle distribution was determined by propidium iodide staining and flow cytometry. Values are mean ± standard deviation.

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the in vitro activity of this compound.

Caption: A typical workflow for evaluating a novel anti-cancer compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Materials:

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-